

Structural Comparison: Baseline vs. Fluorinated & Methylated Alternatives

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Compound of Interest

Compound Name: 1,3-Dihydro-2H-1,5-benzodiazepin-2-one
CAS No.: 65749-98-6
Cat. No.: B15443624

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The **1,3-dihydro-2H-1,5-benzodiazepin-2-one** core is inherently non-planar. The seven-membered diazepine ring consistently adopts a characteristic "boat-sofa" conformation[1]. To evaluate how specific structural modifications impact this geometry, we compare the non-fluorinated derivatives (TUPSAZ and EFARUA) against their tetrafluorinated counterparts, as detailed in recent crystallographic studies[2].

A critical metric for this comparison is the folding distance (

), defined as the perpendicular distance between the methylene carbon (C3) and the plane formed by the fused benzene ring.

Table 1: Comparative Crystallographic Parameters of 1,5-Benzodiazepin-2-one Derivatives

Compound Name / Identifier	Sub-class	Space Group	Crystal System	Folding Distance (in Å)	Primary Intermolecular Interactions
4-Methyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one (TUPSAZ)	Non-fluorinated		Monoclinic	1.36	N-H...O inversion dimers
4-Phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one (EFARUA)	Non-fluorinated		Monoclinic	1.26	N-H...O inversion dimers
6,7,8,9-Tetrafluoro-4-methyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one (Compound 1)	Fluorinated		Monoclinic	1.33	N-H...O dimers, F...F contacts
6,7,8,9-Tetrafluoro-1,4-dimethyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one (Compound 2)	Fluorinated, N-Methylated		Triclinic	1.57	F...F contacts, π - π stacking

Mechanistic Insights into Crystal Packing (Causality)

The data in Table 1 highlights how minor functional group changes dictate the macroscopic crystal lattice:

- **Causality of Ring Folding:** The introduction of an N-methyl group at the amide position (Compound 2) forces a severe steric clash with the adjacent aromatic system. To alleviate this torsional strain, the diazepine ring undergoes a more pronounced folding, increasing the folding distance from 1.33 Å to 1.57 Å[2][3].
- **Causality of Crystal Packing:** In the non-methylated derivatives (TUPSAZ, EFARUA, and Compound 1), the crystal lattice is predominantly stabilized by robust intermolecular N-H...O hydrogen bonds, forming symmetric inversion dimers[4][5]. However, when the amide nitrogen is methylated, this primary hydrogen bond donor is abolished. Consequently, the 1,4-dimethyl derivative must rely entirely on weaker F...F contacts and π - π stacking interactions. This fundamental shift in intermolecular forces alters the crystal system entirely, transitioning the packing from a monoclinic (ngcontent-ng-c2699131324="" _ngghost-ng-c2339441298="" class="inline ng-star-inserted">) to a triclinic () space group[2].

Self-Validating Experimental Protocol for X-ray Crystallography

The determination of these structures relies on a highly controlled, self-validating workflow. Below is the standardized methodology for isolating and analyzing 1,5-benzodiazepine single crystals.

Step 1: Single Crystal Growth via Slow Evaporation

- **Procedure:** Dissolve the purified 1,5-benzodiazepine derivative in a minimal volume of an appropriate solvent (e.g., ethanol or ethyl acetate) to achieve saturation. Allow the solvent to evaporate slowly at ambient temperature in a vibration-free environment[6].

- Causality: Slow evaporation maintains a low, constant degree of supersaturation. This thermodynamic control prevents rapid, chaotic precipitation, thereby promoting the nucleation of fewer, high-quality single crystals devoid of twinning or occlusions—a prerequisite for high-resolution diffraction.

Step 2: Crystal Mounting and Cryocooling

- Procedure: Select a single crystal of optimal dimensions (e.g., $0.35 \times 0.09 \times 0.06$ mm) using polarized light microscopy. Mount it on a goniometer head using inert oil and immediately plunge it into a stream of cold nitrogen gas (typically 100–150 K)[4][6].
- Causality: Cryocooling serves a dual purpose: it drastically reduces the thermal atomic displacement parameters (B-factors), which sharpens the diffraction spots at high resolution, and it mitigates radiation damage caused by the generation of free radicals from the incident X-ray beam.

Step 3: X-ray Diffraction Data Collection

- Procedure: Irradiate the crystal using a micro-focus sealed X-ray tube (Mo $K\alpha$, $\lambda = 0.71073$ Å, or Cu $K\alpha$) and collect a series of ω -scans using a high-resolution CCD/CMOS detector[1][7].
- Causality: Using a monochromatic X-ray source ensures that Bragg's Law () is satisfied uniformly across the crystal lattice, allowing for the precise mathematical deconvolution of the unit cell dimensions and space group symmetry.

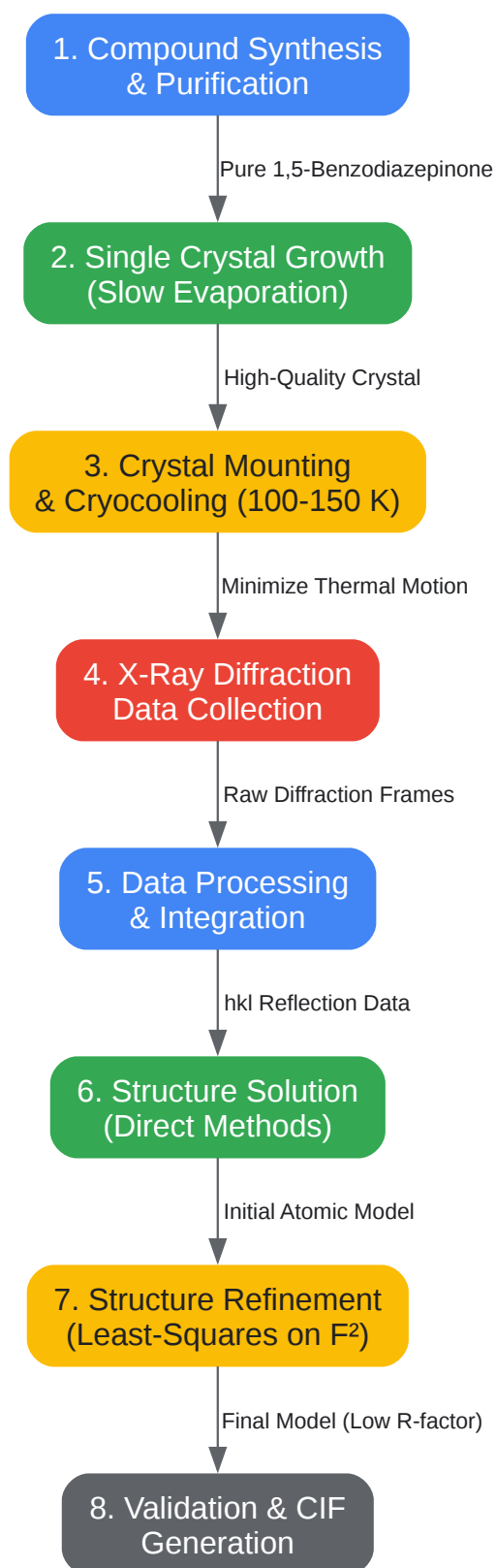
Step 4: Structure Solution and Refinement

- Procedure: Process the raw frames to generate an hkl reflection file. Solve the initial phase problem using direct methods (e.g., SHELXS) and refine the atomic coordinates and anisotropic displacement parameters using full-matrix least-squares on (e.g., SHELXL)[6][8].
- Causality: Refining against

rather than

ensures that all collected data—including weak reflections with negative measured intensities—are utilized. This prevents statistical bias and yields a more accurate, self-validating model, typically indicated by a final R-factor below 5%.

Workflow Visualization



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Workflow for the X-ray crystallographic analysis of 1,5-benzodiazepine derivatives.

References

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